N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core substituted at the 6-position, linked via an ethanediamide bridge to a hybrid furan-thiophene ethyl group. The ethanediamide linker may enhance hydrogen-bonding capacity, critical for molecular recognition in biological or material applications.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c23-19(20(24)22-13-5-6-16-17(11-13)27-9-8-26-16)21-12-14(15-3-1-7-25-15)18-4-2-10-28-18/h1-7,10-11,14H,8-9,12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZBYQAZTQULBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a compound of significant interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various amines or acetamides. The general procedure includes:
-
Starting Materials :
- 2,3-dihydrobenzo[1,4]-dioxin-6-amine
- Furan and thiophene derivatives
-
Reagents :
- Bromoacetyl derivatives
- Basic catalysts such as Na₂CO₃
-
Procedure :
- The reaction is conducted under controlled pH conditions to facilitate the formation of the desired amide linkage.
- Products are purified using techniques such as recrystallization or chromatography.
Enzyme Inhibition Studies
Research has demonstrated that compounds with a benzodioxane moiety exhibit a wide range of biological activities. The focus on enzyme inhibition has yielded promising results:
-
α-Glucosidase Inhibition :
- Several synthesized derivatives showed substantial inhibitory effects against yeast α-glucosidase.
- This activity is particularly relevant for managing Type 2 Diabetes Mellitus (T2DM).
-
Acetylcholinesterase (AChE) Inhibition :
- Some compounds exhibited weak inhibition against AChE.
- This suggests potential applications in treating Alzheimer's disease (AD) by modulating cholinergic activity.
Table 1: Summary of Biological Activities
| Compound | Target Enzyme | Inhibition Activity | Reference |
|---|---|---|---|
| Compound A | α-Glucosidase | Strong Inhibitor | |
| Compound B | AChE | Weak Inhibitor | |
| Compound C | COX-1/COX-2 | Significant Anti-inflammatory |
Detailed Findings
In a study assessing various sulfonamide derivatives derived from benzodioxane:
- Compounds demonstrated anti-proliferative effects in cancer cell lines.
- Notably, certain derivatives exhibited greater efficacy compared to standard anticancer drugs, indicating their potential as therapeutic agents in oncology .
Molecular Docking Studies
In silico molecular docking studies have corroborated the in vitro findings by predicting strong binding affinities between the synthesized compounds and their respective target enzymes. This computational approach aids in understanding the mechanisms of action and optimizing lead compounds for further development.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Group Comparison
Research Findings and Implications
- Spectral Trends : The target compound’s IR profile would resemble amide-containing analogs (e.g., ’s hydrazinecarbothioamides) but lack C=S or S-H bands, aiding structural confirmation .
- Synthetic Challenges : Unlike triazole-thiones () or sulfonamide-triazines (), the target compound’s hybrid heterocyclic system may require stringent stereochemical control during synthesis.
Q & A
Q. What green chemistry principles can be applied to scale up synthesis sustainably?
- Sustainable Practices :
- Solvent Replacement : Substitute dichloromethane with 2-MeTHF or ethyl acetate .
- Catalytic Systems : Use immobilized lipases or metal-organic frameworks (MOFs) to reduce waste .
- Process Metrics : Calculate E-factors (kg waste/kg product) and optimize atom economy (>65%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
